1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone
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Overview
Description
RCS-8 3-methoxy isomer is a synthetic cannabinoid that has been identified in extracts from herbal synthetic cannabis blends. Chemically, it can be described as 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole. This compound is a variant of RCS-8, differing by having a methoxy group at the 3, rather than 2, position of its phenylacetyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCS-8 3-methoxy isomer involves the reaction of 1-(2-cyclohexylethyl)-1H-indole with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of RCS-8 3-methoxy isomer follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
RCS-8 3-methoxy isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
RCS-8 3-methoxy isomer is primarily used in forensic and research applications. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in various samples. The compound is also used in studies related to the pharmacological and toxicological effects of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of RCS-8 3-methoxy isomer involves its interaction with cannabinoid receptors in the body. It binds to the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the compound’s psychoactive and physiological effects .
Comparison with Similar Compounds
Similar Compounds
RCS-8: The parent compound with a methoxy group at the 2 position.
RCS-8 4-methoxy isomer: A variant with a methoxy group at the 4 position.
Uniqueness
RCS-8 3-methoxy isomer is unique due to its specific structural modification, which may result in different pharmacological properties compared to its analogs. The position of the methoxy group can influence the compound’s binding affinity to cannabinoid receptors and its overall biological activity .
Properties
IUPAC Name |
1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-28-21-11-7-10-20(16-21)17-25(27)23-18-26(24-13-6-5-12-22(23)24)15-14-19-8-3-2-4-9-19/h5-7,10-13,16,18-19H,2-4,8-9,14-15,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDBGECJZVHHKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345377 |
Source
|
Record name | RCS-8 3-Methoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427326-08-6 |
Source
|
Record name | RCS-8 3-Methoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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